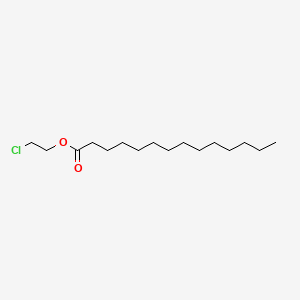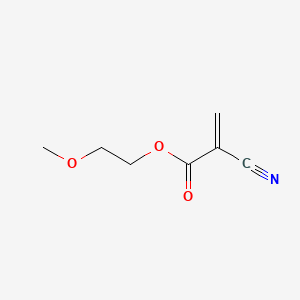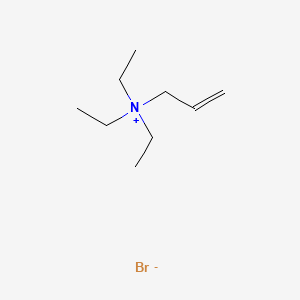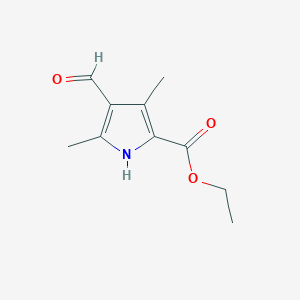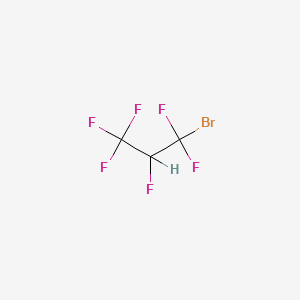
1H-Perfluorononane
Übersicht
Beschreibung
1H-Perfluorononane (PFN) is an organofluorine compound with a wide range of industrial and scientific applications. It is a colorless and odorless liquid with a boiling point of 49.3 °C and a molecular weight of 372.42 g/mol. PFN is a perfluorinated compound, which means that all the hydrogen atoms in the molecule have been replaced by fluorine atoms. This makes it highly resistant to oxidation, hydrolysis and thermal degradation, giving it many uses in the fields of chemistry, engineering, and biology.
Wissenschaftliche Forschungsanwendungen
1H-Perfluorononane: A Comprehensive Analysis of Scientific Research Applications: 1H-Perfluorononane is a fluorinated hydrocarbon with a unique structure that lends itself to various scientific applications. Below is an analysis of some potential applications based on the available information:
Analytical Chemistry
1H-Perfluorononane can be used in analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) Spectroscopy . NMR spectroscopy is a powerful tool for determining the structure of organic compounds and can be used for profiling studies, both targeted and untargeted .
Material Science
In material science, 1H-Perfluorononane might be used to create fluorocarbon coatings . These coatings can transform surfaces into super-hydrophobic and oleophobic materials, which are useful for creating stain-resistant and liquid-repellent surfaces .
Biopharma Production
The compound could have applications in biopharma production, where its properties might be utilized in the development of pharmaceuticals or in the production process itself .
Battery Science
Advanced battery science could benefit from the use of 1H-Perfluorononane, possibly in the development of electrolytes or other components that require stable fluorinated compounds .
Wirkmechanismus
Target of Action
This compound is a perfluorinated alkane, and these types of compounds are generally known for their stability and inertness . They are often used in industrial applications due to these properties .
Mode of Action
As a perfluorinated alkane, it is likely to interact minimally with biological systems due to its chemical stability and inertness .
Pharmacokinetics
Given its chemical structure, it is likely to exhibit low bioavailability due to its high stability and low reactivity .
Result of Action
Some perfluorinated compounds have been found to exhibit estrogen-like properties in in vitro assays
Action Environment
The action of 1H-Perfluorononane is likely to be influenced by environmental factors due to its chemical properties. For instance, its stability and inertness may be affected by temperature, pH, and the presence of other chemicals . .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNIPPSHVAZKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CF2H, C9HF19 | |
| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335836 | |
| Record name | 1H-Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375-94-0 | |
| Record name | 1H-Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



